molecular formula C12H16FNO2 B13723162 4-Fluoro-2-[(oxan-4-yl)methoxy]aniline

4-Fluoro-2-[(oxan-4-yl)methoxy]aniline

Cat. No.: B13723162
M. Wt: 225.26 g/mol
InChI Key: IFHXBVSSZKKGNP-UHFFFAOYSA-N
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Description

4-Fluoro-2-[(oxan-4-yl)methoxy]aniline is a substituted aniline derivative characterized by:

  • Core structure: A benzene ring with an amino group (-NH₂).
  • Substituents:
    • A fluorine atom at the 4-position.
    • An oxan-4-yl methoxy group (-O-(CH₂)₃-O-C₅H₉) at the 2-position.

      This compound combines electron-withdrawing (fluoro) and electron-donating (tetrahydropyran-derived methoxy) groups, making it a versatile intermediate for pharmaceuticals, agrochemicals, or functional materials.

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

4-fluoro-2-(oxan-4-ylmethoxy)aniline

InChI

InChI=1S/C12H16FNO2/c13-10-1-2-11(14)12(7-10)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2

InChI Key

IFHXBVSSZKKGNP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COC2=C(C=CC(=C2)F)N

Origin of Product

United States

Preparation Methods

Synthesis of 4-Fluoro-2-Methoxyaniline

A reliable precursor for the target compound is 4-fluoro-2-methoxyaniline , which can be synthesized as follows:

Step Reagents & Conditions Description Yield (%)
A 2,4-Difluoro-1-nitrobenzene, Methanol, Potassium tert-butoxide, Toluene, 0°C to 20°C Nucleophilic aromatic substitution of fluorine by methoxy group to give 4-fluoro-2-methoxy-1-nitrobenzene 87.4
B Raney Nickel, Methanol, Hydrogen gas, 25-30°C, Autoclave Catalytic hydrogenation of nitro group to amino group yielding 4-fluoro-2-methoxyaniline 98.0

This two-step sequence is efficient and scalable, with high yields and manageable reaction conditions.

Protection of the Amino Group

To prevent unwanted side reactions during further functionalization, the amino group is protected. Common protecting groups include acetyl (Ac), carbobenzyloxy (Cbz), benzoyl (Bz), tosyl (Ts), and various carbamates.

Protecting Group Reagents Conditions Notes
Acetyl (Ac) Acetic anhydride, Acetic acid 25-90°C, 3-5 hours Forms N-(4-fluoro-2-methoxyphenyl)acetamide, stable for nitration
Carbobenzyloxy (Cbz) Cbz-Cl, base Mild conditions Useful for selective deprotection
Tosyl (Ts) Tosyl chloride, base Room temperature Provides robust protection

The acetyl protection is well-documented for this system due to ease of installation and removal.

Introduction of the Oxan-4-yl Methoxy Group

The key step to obtain this compound involves etherification of the methoxy group or substitution at the 2-position with a tetrahydropyran-4-ylmethyl group.

A typical approach involves:

  • Activation of the hydroxyl group on the oxan-4-yl methanol derivative (e.g., as a halide or tosylate).
  • Nucleophilic substitution on the aromatic ring or displacement of a leaving group on a pre-functionalized aromatic intermediate.

While exact procedures for this compound are scarce, analogous methods include Williamson ether synthesis using alkoxide intermediates.

Deprotection of the Amino Group

After successful introduction of the oxan-4-yl methoxy substituent, the protecting group is removed under conditions specific to the protecting group used:

Protecting Group Deprotection Conditions Notes
Acetyl (Ac) Acidic hydrolysis (e.g., HCl in methanol), reflux 3-5 hours Clean removal without affecting ether linkage
Carbobenzyloxy (Cbz) Hydrogenolysis with Pd/C, H2 atmosphere Mild and selective
Tosyl (Ts) Reductive or nucleophilic cleavage Less common due to harsh conditions

The acetyl group is typically removed by acid hydrolysis, yielding the free aniline.

Representative Reaction Scheme

2,4-Difluoro-1-nitrobenzene
   + MeOH, KOtBu → 4-fluoro-2-methoxy-1-nitrobenzene
   + Raney Ni, H2 → 4-fluoro-2-methoxyaniline
   + Ac2O → N-(4-fluoro-2-methoxyphenyl)acetamide
   + Oxan-4-yl methanol derivative (activated) → N-protected this compound
   + Acid hydrolysis → this compound

Analytical Data and Purity Considerations

Purification of intermediates and final product typically involves:

  • Extraction with organic solvents (ethyl acetate, toluene).
  • Washing with brine and sodium bicarbonate solutions to remove acidic impurities.
  • Drying over sodium sulfate.
  • Crystallization or column chromatography for high purity.

Yields for each step range from 78% to 98%, with overall yields depending on scale and optimization.

Summary Table of Preparation Steps

Step Compound Reagents/Conditions Yield (%) Notes
1 4-fluoro-2-methoxy-1-nitrobenzene 2,4-Difluoro-1-nitrobenzene, MeOH, KOtBu, Toluene, 0-20°C 87.4 Nucleophilic aromatic substitution
2 4-fluoro-2-methoxyaniline Raney Ni, H2, MeOH, 25-30°C 98.0 Catalytic hydrogenation
3 N-(4-fluoro-2-methoxyphenyl)acetamide Acetic anhydride, Acetic acid, 25-90°C 83.1 Amino protection
4 N-protected this compound Oxan-4-yl methanol derivative (activated), base Variable Etherification step
5 This compound Acidic hydrolysis High Deprotection

Chemical Reactions Analysis

4-Fluoro-2-[(oxan-4-yl)methoxy]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions .

Scientific Research Applications

4-Fluoro-2-[(oxan-4-yl)methoxy]aniline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: This compound is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.

    Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-[(oxan-4-yl)methoxy]aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the methoxy group can influence its solubility and metabolic stability .

Comparison with Similar Compounds

Substituent Position and Steric Effects

  • Direct Attachment : 3-(oxan-4-yl)aniline lacks the methoxy linker, decreasing molecular weight and steric bulk, which may enhance membrane permeability in drug design.

Electronic Effects

  • Electron-Withdrawing Groups :
    • The trifluoromethoxy group in 4-Fluoro-2-(trifluoromethoxy)aniline significantly lowers electron density at the aromatic ring, making it less reactive in electrophilic substitutions compared to the target compound.
    • Compound 7j , with dual trifluoromethyl groups, exhibits extreme hydrophobicity, limiting aqueous solubility but enhancing lipid bilayer penetration.
  • Electron-Donating Groups :
    • The oxan-4-yl methoxy group in the target compound donates electrons via oxygen, stabilizing intermediates in nucleophilic reactions. This contrasts with the furan group in 4-Fluoro-2-(furan-2-yl)aniline , which participates in resonance, altering reaction pathways.

Q & A

Basic: How can researchers optimize the synthesis of 4-Fluoro-2-[(oxan-4-yl)methoxy]aniline to improve yield and purity?

Methodological Answer:
Synthetic optimization involves:

  • Stepwise Functionalization : Introduce the oxan-4-yl methoxy group via nucleophilic aromatic substitution (SNAr) under anhydrous conditions, using potassium carbonate as a base in DMF at 80–100°C .
  • Continuous Flow Reactors : Employ automated systems to control reaction parameters (temperature, stoichiometry) and minimize side products like dehalogenated intermediates .
  • Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate high-purity crystals (>98% by HPLC) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1H/13C NMR to confirm substitution patterns (e.g., fluorine coupling in 19F NMR, oxan-4-yl methoxy proton splitting) .
  • X-ray Crystallography : Use SHELXL for structure refinement to resolve stereochemical ambiguities in the tetrahydropyran ring .
  • HRMS : High-resolution mass spectrometry (ESI+) to verify molecular formula (C₁₂H₁₅FNO₂) and isotopic patterns .

Advanced: How can enantioselective synthesis of chiral derivatives of this compound be achieved?

Methodological Answer:

  • Chiral Catalysts : Employ palladium-catalyzed asymmetric coupling reactions with BINAP ligands to introduce stereocenters in the tetrahydropyran ring .
  • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze ester intermediates, yielding enantiomerically pure amines (ee >95%) .
  • Chiral HPLC : Validate enantiopurity with a Chiralpak IA column (hexane/isopropanol, 90:10) .

Advanced: What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?

Methodological Answer:

  • Assay Standardization : Replicate studies under controlled conditions (pH 7.4, 37°C) to isolate confounding variables like solvent effects (DMSO vs. aqueous buffers) .
  • Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may explain divergent results .
  • Structural Dynamics : Perform molecular dynamics simulations (Amber22) to analyze ligand-protein binding modes under different protonation states .

Basic: How does the tetrahydropyran ring influence the compound's physicochemical properties?

Methodological Answer:

  • Solubility : The oxan-4-yl group enhances lipid solubility (logP ≈ 2.8), facilitating membrane permeability in cellular assays .
  • Conformational Rigidity : Restricts rotation of the methoxy-aniline bond, stabilizing planar conformations critical for π-π stacking in crystal lattices .

Advanced: What computational approaches predict the compound's interactions with cytochrome P450 enzymes?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with CYP3A4 crystal structures (PDB: 4I3G) to identify binding poses and metabolic sites (e.g., para-fluorine hydroxylation) .
  • QSAR Modeling : Train models on fluorinated aniline derivatives to correlate substituent electronegativity with inhibition potency (R² >0.85) .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • Dehalogenation : Fluorine loss via radical pathways is minimized by degassing solvents and using N₂ atmosphere .
  • Oxidation : Aniline oxidation to nitroso intermediates is suppressed with 0.1% ascorbic acid as a radical scavenger .

Advanced: How is the compound applied in targeted drug delivery systems?

Methodological Answer:

  • Prodrug Design : Conjugate the aniline group to succinate esters for pH-sensitive release in tumor microenvironments .
  • Nanoparticle Functionalization : Attach to PEGylated liposomes via amide linkages, enhancing biodistribution in murine xenograft models .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal exposure (LD50 oral rat: 320 mg/kg) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosolized particles (P271) .

Advanced: How can isotopic labeling (e.g., ¹⁸F) aid in pharmacokinetic studies?

Methodological Answer:

  • Radiosynthesis : Incorporate ¹⁸F via nucleophilic aromatic substitution (K¹⁸F/kryptofix complex) for PET imaging .
  • Biodistribution Tracking : Quantify uptake in Sprague-Dawley rats using gamma counting, revealing hepatic clearance (t₁/₂ = 4.2 hr) .

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